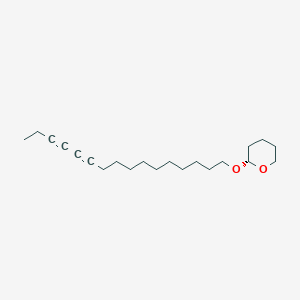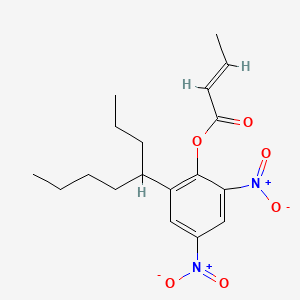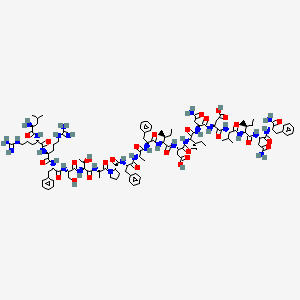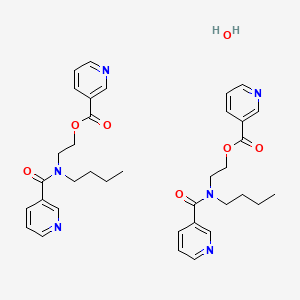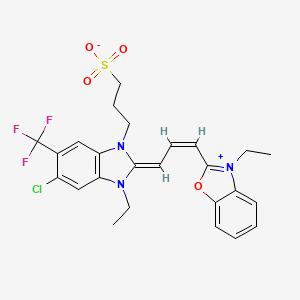
2-(3-(5-Chloro-3-ethyl-1,3-dihydro-1-(3-sulphonatopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethylbenzoxazolium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazolium,2-[3-[5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-3-ethyl-,inner salt is a complex organic compound known for its unique structural properties. This compound features a benzoxazolium core with various substituents, including chloro, ethyl, sulfopropyl, and trifluoromethyl groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazolium,2-[3-[5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-3-ethyl-,inner salt typically involves multi-step reactions. One common approach is the cyclization of 2-aminophenols with aldehydes or ketones, followed by further functionalization to introduce the desired substituents. For example, the reaction of 2-aminophenol with an appropriate aldehyde in the presence of an acid catalyst can yield the benzoxazole core . Subsequent reactions introduce the chloro, ethyl, sulfopropyl, and trifluoromethyl groups under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, catalytic hydrogenation, and the use of green solvents can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoxazolium,2-[3-[5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-3-ethyl-,inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
Benzoxazolium,2-[3-[5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-3-ethyl-,inner salt has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzoxazolium,2-[3-[5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-3-ethyl-,inner salt involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific proteins or nucleic acids, modulating their activity and leading to various biological effects . The trifluoromethyl group, in particular, enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazolium derivatives: These compounds share a similar core structure but differ in the heteroatom and substituents.
Benzimidazolium derivatives: These compounds have a benzimidazole core and exhibit similar chemical properties.
Uniqueness
Benzoxazolium,2-[3-[5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-3-ethyl-,inner salt stands out due to its unique combination of substituents, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
83783-58-8 |
|---|---|
Molekularformel |
C25H25ClF3N3O4S |
Molekulargewicht |
556.0 g/mol |
IUPAC-Name |
3-[(2Z)-5-chloro-3-ethyl-2-[(Z)-3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-6-(trifluoromethyl)benzimidazol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C25H25ClF3N3O4S/c1-3-30-21-16-18(26)17(25(27,28)29)15-20(21)32(13-8-14-37(33,34)35)23(30)11-7-12-24-31(4-2)19-9-5-6-10-22(19)36-24/h5-7,9-12,15-16H,3-4,8,13-14H2,1-2H3 |
InChI-Schlüssel |
UVFPQNBGWCRWKE-UHFFFAOYSA-N |
Isomerische SMILES |
CCN\1C2=C(C=C(C(=C2)Cl)C(F)(F)F)N(/C1=C\C=C/C3=[N+](C4=CC=CC=C4O3)CC)CCCS(=O)(=O)[O-] |
Kanonische SMILES |
CCN1C2=C(C=C(C(=C2)Cl)C(F)(F)F)N(C1=CC=CC3=[N+](C4=CC=CC=C4O3)CC)CCCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


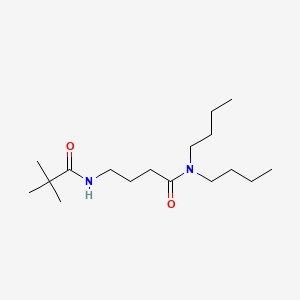
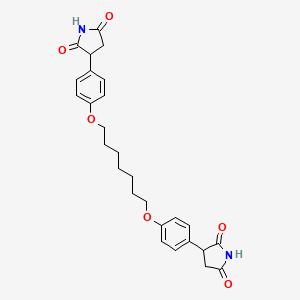

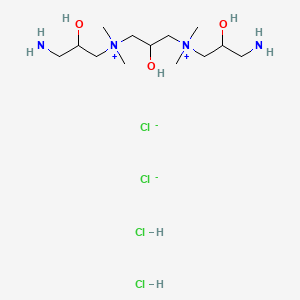
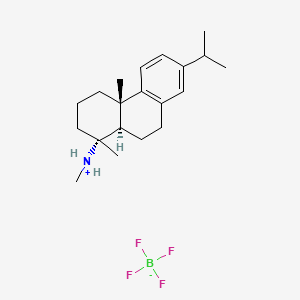

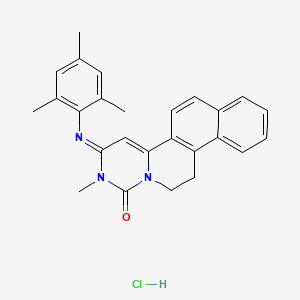
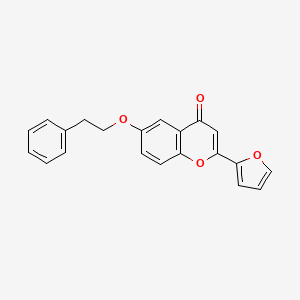
![(E)-but-2-enedioic acid;5-(3-chlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15186194.png)
